

# Spectroscopic data for 3-Aminocyclohexanol (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, MS)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Aminocyclohexanol

Cat. No.: B121133

[Get Quote](#)

## Spectroscopic Profile of 3-Aminocyclohexanol: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Aminocyclohexanol**, a versatile bifunctional molecule used in pharmaceutical synthesis and chemical research. The following sections detail its signature profiles in Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR), Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and a visual workflow for spectroscopic analysis.

## Spectroscopic Data Summary

The quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS analyses are summarized below. These tables provide a quick reference for the characteristic spectral features of **3-Aminocyclohexanol**.

Table 1: <sup>1</sup>H NMR Data for **3-Aminocyclohexanol**

| Chemical Shift (ppm) | Multiplicity  | Integration | Assignment                       |
|----------------------|---------------|-------------|----------------------------------|
| ~3.13                | Multiplet     | 1H          | CH-OH                            |
| ~2.52                | Multiplet     | 1H          | CH-NH <sub>2</sub>               |
| 1.1 - 2.0            | Multiplet     | 8H          | Cyclohexane ring CH <sub>2</sub> |
| Variable             | Broad Singlet | 3H          | OH, NH <sub>2</sub>              |

Note: Data is indicative and can vary based on solvent, concentration, and isomer (cis/trans). The broad singlet for OH and NH<sub>2</sub> protons is often exchangeable with D<sub>2</sub>O. Data is based on typical values for aminocyclohexanols.[\[1\]](#)

Table 2: <sup>13</sup>C NMR Data for trans-3-Aminocyclohexanol

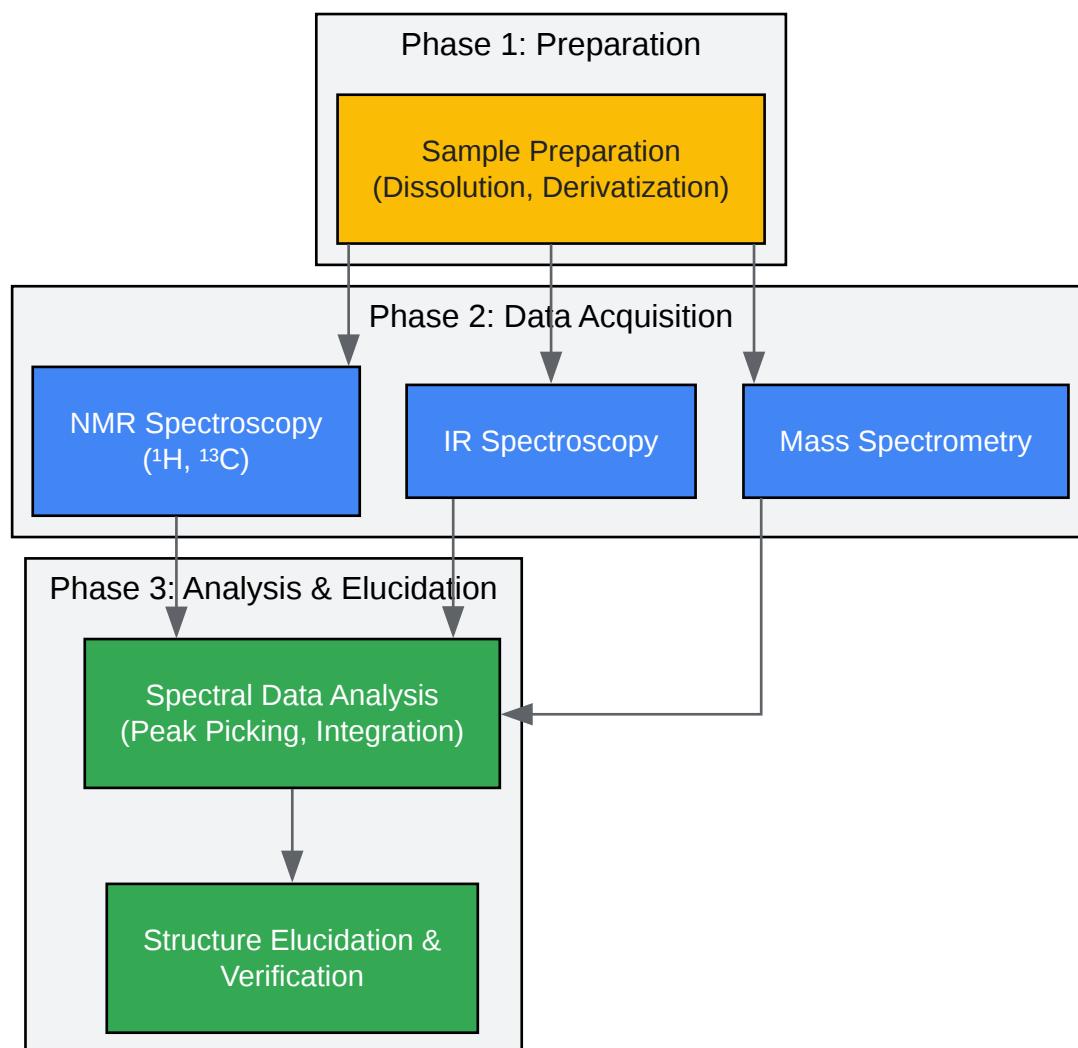
| Chemical Shift (ppm) | Assignment                      |
|----------------------|---------------------------------|
| ~70 ppm              | C-OH                            |
| ~50 ppm              | C-NH <sub>2</sub>               |
| ~20 - 40 ppm         | Ring Carbons (CH <sub>2</sub> ) |

Note: This data is specifically for the trans-isomer in Chloroform-d solvent.[\[2\]](#) Chemical shifts for carbons attached to nitrogen and oxygen are in the 10-65 ppm and 60-80 ppm ranges, respectively.[\[3\]](#)[\[4\]](#)

Table 3: Key IR Absorption Bands for 3-Aminocyclohexanol

| Wavenumber (cm <sup>-1</sup> ) | Vibration Type        | Functional Group             |
|--------------------------------|-----------------------|------------------------------|
| 3300 - 3400                    | N-H Stretch           | Amine (NH <sub>2</sub> )     |
| 3200 - 3600                    | O-H Stretch (Broad)   | Alcohol (OH)                 |
| 2850 - 3000                    | C-H Stretch           | Alkane (sp <sup>3</sup> C-H) |
| 1550 - 1650                    | N-H Bend (Scissoring) | Primary Amine                |
| 1000 - 1250                    | C-N Stretch           | Aliphatic Amine              |
| 1050 - 1200                    | C-O Stretch           | Secondary Alcohol            |

Note: These are characteristic absorption ranges. Hydrogen bonding can cause significant broadening of the O-H and N-H stretching bands.[\[4\]](#)[\[5\]](#)[\[6\]](#)


Table 4: Mass Spectrometry Data for **3-Aminocyclohexanol**

| m/z Value | Interpretation                    | Notes                            |
|-----------|-----------------------------------|----------------------------------|
| 115       | [M] <sup>+</sup>                  | Molecular Ion (Nominal Mass)     |
| 116       | [M+H] <sup>+</sup>                | Protonated Molecule (in ESI, CI) |
| 98        | [M-NH <sub>3</sub> ] <sup>+</sup> | Loss of ammonia                  |
| 97        | [M-H <sub>2</sub> O] <sup>+</sup> | Loss of water                    |

Note: The molecular weight of **3-Aminocyclohexanol** (C<sub>6</sub>H<sub>13</sub>NO) is 115.17 g/mol .[\[7\]](#)[\[8\]](#) The fragmentation pattern can vary based on the ionization technique used.[\[9\]](#)

## Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **3-Aminocyclohexanol**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for chemical analysis using spectroscopic methods.

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **3-Aminocyclohexanol** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ , or Deuterium Oxide,  $\text{D}_2\text{O}$ ).[\[10\]](#)[\[11\]](#) The use of a deuterated solvent is crucial to avoid overwhelming signals from solvent protons.[\[10\]](#)[\[11\]](#) The solution is then transferred to a standard 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition:
  - The spectrum is recorded on a spectrometer, for example, a 400 MHz instrument.[\[12\]](#)
  - A standard 1D proton pulse sequence is used.
  - Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[\[13\]](#)
- $^{13}\text{C}$  NMR Acquisition:
  - The spectrum is typically acquired on the same instrument.
  - A standard 1D carbon experiment with broadband proton decoupling is used to simplify the spectrum to single lines for each unique carbon environment.[\[14\]](#)
  - The spectral width is set to around 220-240 ppm.[\[15\]](#)
  - Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required.[\[15\]](#)
- Data Processing: The raw data (Free Induction Decay, FID) is processed using Fourier transformation, followed by phase and baseline correction to yield the final spectrum.[\[13\]](#) Chemical shifts are referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film): As **3-Aminocyclohexanol** is a solid at room temperature, the thin film method is suitable.
  - A small amount (~50 mg) of the solid is dissolved in a few drops of a volatile organic solvent like acetone or methylene chloride.[16]
  - One or two drops of this solution are placed onto the surface of a polished salt plate (e.g., NaCl or KBr), which is transparent to IR radiation.[6]
  - The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[16]
- Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded, typically in the range of 4000 to 600  $\text{cm}^{-1}$ .[5] A background spectrum of the clean salt plate is recorded first and subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ). Characteristic absorption bands are identified and correlated with specific functional groups and bond vibrations within the molecule.[17]

## Mass Spectrometry (MS)

- Sample Preparation:
  - A dilute solution of the analyte is prepared. A recommended starting concentration is to dissolve the sample to 1 mg/mL in a suitable solvent, and then further dilute this solution to approximately 10-100  $\mu\text{g}/\text{mL}$  using a solvent compatible with the ionization source, such as methanol, acetonitrile, or water.[18]
  - The final solution must be free of precipitates and non-volatile salts, which can interfere with electrospray ionization (ESI).[18]
- Acquisition:
  - The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatography system like GC-MS or LC-MS.[9][19]

- A common ionization method for this type of molecule is ESI, which generates charged molecules (ions) in the gas phase.[18]
- The instrument separates the ions based on their mass-to-charge ratio (m/z).[9]
- Data Analysis: The mass spectrum is a plot of relative ion intensity against the m/z ratio. The peak corresponding to the intact molecule (molecular ion) is identified to confirm the molecular weight. Other peaks in the spectrum represent fragments of the molecule, which can be analyzed to deduce its structure.[9] For **3-Aminocyclohexanol**, the molecular ion  $[M]^+$  would be expected at m/z 115, with a protonated molecule  $[M+H]^+$  at m/z 116 in positive ion mode.[20]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Aminocyclohexanol(6850-38-0) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. amherst.edu [amherst.edu]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Aminocyclohexanol | C6H13NO | CID 11240459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 12. rsc.org [rsc.org]

- 13. [benchchem.com](http://benchchem.com) [benchchem.com]
- 14. [sc.edu](http://sc.edu) [sc.edu]
- 15. [epfl.ch](http://epfl.ch) [epfl.ch]
- 16. [orgchemboulder.com](http://orgchemboulder.com) [orgchemboulder.com]
- 17. [webassign.net](http://webassign.net) [webassign.net]
- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk](http://massspec.chem.ox.ac.uk)
- 19. [mdpi.com](http://mdpi.com) [mdpi.com]
- 20. PubChemLite - 3-aminocyclohexanol (C<sub>6</sub>H<sub>13</sub>NO) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic data for 3-Aminocyclohexanol (1H NMR, 13C NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b121133#spectroscopic-data-for-3-aminocyclohexanol-1h-nmr-13c-nmr-ir-ms>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)